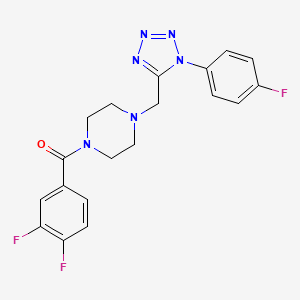
(3,4-difluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3,4-difluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3,4-difluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone represents a significant advancement in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H19F2N5O
- Molecular Weight : 363.37 g/mol
- IUPAC Name : this compound
This compound features a difluorophenyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in disease pathways, such as kinases and proteases, which play critical roles in cancer progression and viral replication.
- Receptor Modulation : It acts on various receptors, including G-protein coupled receptors (GPCRs), which are crucial for many physiological processes and are common targets in drug discovery.
Pharmacological Studies
Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated its ability to:
- Reduce Cell Proliferation : The compound has shown effectiveness in reducing the proliferation of cancer cell lines, suggesting potential for use in oncology .
- Induce Apoptosis : It has been reported to induce apoptosis in malignant cells through the activation of intrinsic apoptotic pathways .
Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer effects of the compound revealed that it significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is often aberrantly activated in cancers .
Case Study 2: Anti-Viral Properties
Another study investigated its efficacy against viral infections, particularly focusing on its potential as an anti-HIV agent. The results indicated that the compound could inhibit HIV replication in vitro by interfering with viral entry mechanisms and inhibiting reverse transcriptase activity .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-14-2-4-15(5-3-14)28-18(23-24-25-28)12-26-7-9-27(10-8-26)19(29)13-1-6-16(21)17(22)11-13/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXMUHVMUGMFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














